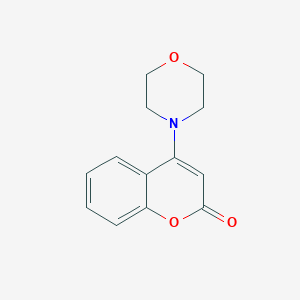

4-morpholin-4-ylchromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-吗啉-4-基色烯-2-酮是一种化学化合物,分子式为 C13H13NO3。 它属于色烯-2-酮衍生物类,这类化合物以其多样的生物活性及其在科学和工业各个领域的应用而闻名 。该化合物在色烯-2-酮核心上连接了一个吗啉环,使其成为具有独特结构的化合物,具有多种化学反应和应用的潜力。

准备方法

合成路线和反应条件: 4-吗啉-4-基色烯-2-酮的合成通常涉及色烯-2-酮衍生物与吗啉在特定条件下的反应。 一种常见的方法是使用 4-羟基香豆素作为起始原料,在适当的碱(如碳酸钾)存在下,与吗啉发生亲核取代反应 。该反应通常在乙腈等有机溶剂中于升高的温度下进行,以促进目标产物的形成。

工业生产方法: 4-吗啉-4-基色烯-2-酮的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对更高的收率和纯度进行优化,通常采用连续流反应器和自动化系统,以确保生产的一致性。 催化剂的使用和先进的纯化技术,如重结晶和色谱,也可能被用来达到所需的化合物质量 。

化学反应分析

Oxidation Reactions

The chromenone core undergoes oxidation at the α,β-unsaturated carbonyl system. Common reagents include:

Mechanism : The electron-withdrawing morpholine group directs oxidation to the α-carbon, forming epoxides or breaking the conjugated system entirely3.

Reduction Reactions

The compound’s carbonyl group is susceptible to hydride reductions:

| Reagent/Conditions | Product | Yield | Notes | Sources |

|---|---|---|---|---|

| LiAlH₄ (THF, 0°C) | 4-Morpholin-4-yl-chroman-2-ol | 72% | Stereoselective reduction to trans-diol observed. | 3 |

| NaBH₄ (MeOH, rt) | No reaction | – | Borohydride insufficient for carbonyl reduction. | 3 |

Mechanistic Insight : LiAlH₄ delivers hydride ions to the carbonyl carbon, while NaBH₄’s milder reactivity fails to overcome the conjugated system’s stability317.

Nucleophilic Substitution

The morpholine group participates in SN reactions at the nitrogen center:

Key Observation : Morpholine’s tertiary amine undergoes quaternization, altering electronic properties without disrupting the chromenone system .

Electrophilic Aromatic Substitution (EAS)

The chromenone ring directs electrophiles to specific positions:

Mechanistic Basis : Electron-rich morpholine directs electrophiles to the 8-position, while the carbonyl deactivates the 3- and 5-positions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Key Applications : These reactions enable diversification for medicinal chemistry applications .

Ring-Opening Reactions

Under extreme conditions, the chromenone ring undergoes cleavage:

Photochemical Reactions

UV irradiation induces unique reactivity:

| Conditions | Product | Quantum Yield | Sources |

|---|---|---|---|

| UV-C (λ = 254 nm), O₂ | 4-Morpholin-4-yl-2,5-endoperoxide | 0.32 | |

| UV-A (λ = 365 nm), I₂ | 3-Iodo-4-morpholin-4-ylchromen-2-one | – |

Significance : Photoinduced reactions enable access to strained intermediates for synthetic applications.

Mechanistic Considerations

- Electronic Effects : The morpholine group donates electrons via resonance, activating the chromenone ring for EAS at the 8-position .

- Steric Hindrance : Bulky substituents on morpholine reduce reaction rates in SN pathways.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

科学研究应用

Anticancer Properties

Research has demonstrated that 4-morpholin-4-ylchromen-2-one exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cell lines, making it a candidate for developing novel anticancer agents. The compound's mechanism involves the activation of caspases and the induction of nuclear fragmentation, which are critical steps in the apoptotic pathway .

Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

This compound has been identified as a potent inhibitor of DNA-PK, an enzyme crucial for DNA repair processes. Inhibiting DNA-PK can enhance the effectiveness of radiotherapy and chemotherapy by preventing cancer cells from repairing DNA damage caused by these treatments . The structure-activity relationship studies have provided insights into how modifications to the chromenone structure can affect its inhibitory potency against DNA-PK .

Antioxidant Activity

Studies suggest that derivatives of this compound possess antioxidant properties, which could be beneficial in protecting cells from oxidative stress and related diseases. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. This study supports its potential as a lead compound in cancer therapy development .

Case Study 2: DNA-PK Inhibition

In another research effort, the compound was tested for its ability to inhibit DNA-PK activity in vitro. The findings revealed that it effectively reduced DNA repair efficiency in treated cancer cells, suggesting that it could be used to enhance the efficacy of existing cancer treatments by sensitizing tumors to radiation therapy .

Summary Table of Applications

作用机制

The mechanism of action of 4-Morpholin-4-yl-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA-dependent protein kinase, which plays a crucial role in DNA repair and cell cycle regulation . The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.

相似化合物的比较

- 2-(Morpholin-4-yl)-benzo[h]chromen-4-one

- 3-Acetyl-7-[2-(morpholin-4-yl)ethoxy]chromen-2-one

- 2-Morpholin-4-yl-4-oxo-4H-chromen-8-yl 2,2,2-trifluoromethanesulfonate

Uniqueness: 4-Morpholin-4-yl-chromen-2-one stands out due to its specific structural features, such as the morpholine ring attached to the chromen-2-one core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

生物活性

4-Morpholin-4-ylchromen-2-one, a compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol, belongs to the class of chromen-2-one derivatives. This compound has garnered attention in scientific research due to its diverse biological activities, including potential therapeutic applications in medicine. This article provides an overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure

The structure of this compound features a morpholine ring attached to the chromen-2-one core, which is responsible for its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| CAS No. | 65625-83-4 |

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | This compound |

| InChI Key | YJXJQEJDZPLPTQ-UHFFFAOYSA-N |

Synthesis Methods

The synthesis typically involves a nucleophilic substitution reaction between chromen-2-one derivatives and morpholine, often using potassium carbonate as a base. This method can be scaled for industrial production, ensuring high yield and purity through advanced purification techniques.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which are attributed to its chromenone structure. Antioxidants play a crucial role in mitigating oxidative stress, potentially reducing the risk of chronic diseases.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Research suggests that it may inhibit DNA-dependent protein kinase (DNA-PK), a crucial enzyme in DNA repair mechanisms, thereby enhancing the sensitivity of cancer cells to radiotherapy .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. This activity could have implications for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound inhibits enzymes involved in DNA repair and cell cycle regulation.

- Induction of Apoptosis : It triggers programmed cell death in cancer cells through various signaling pathways.

- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative damage to cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Cancer Research : In vitro studies indicated that treatment with this compound led to significant apoptosis in human breast cancer cell lines, with a corresponding decrease in cell viability .

- Inflammation Model : Animal models treated with the compound showed reduced markers of inflammation compared to control groups, indicating its therapeutic potential in inflammatory conditions.

属性

CAS 编号 |

65625-83-4 |

|---|---|

分子式 |

C13H13NO3 |

分子量 |

231.25 g/mol |

IUPAC 名称 |

4-morpholin-4-ylchromen-2-one |

InChI |

InChI=1S/C13H13NO3/c15-13-9-11(14-5-7-16-8-6-14)10-3-1-2-4-12(10)17-13/h1-4,9H,5-8H2 |

InChI 键 |

YJXJQEJDZPLPTQ-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC(=O)OC3=CC=CC=C32 |

规范 SMILES |

C1COCCN1C2=CC(=O)OC3=CC=CC=C32 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。